

biological activity of 2-Ethyl-3-propyloxirane compared to other oxiranes

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Compound of Interest

Compound Name: 2-Ethyl-3-propyloxirane

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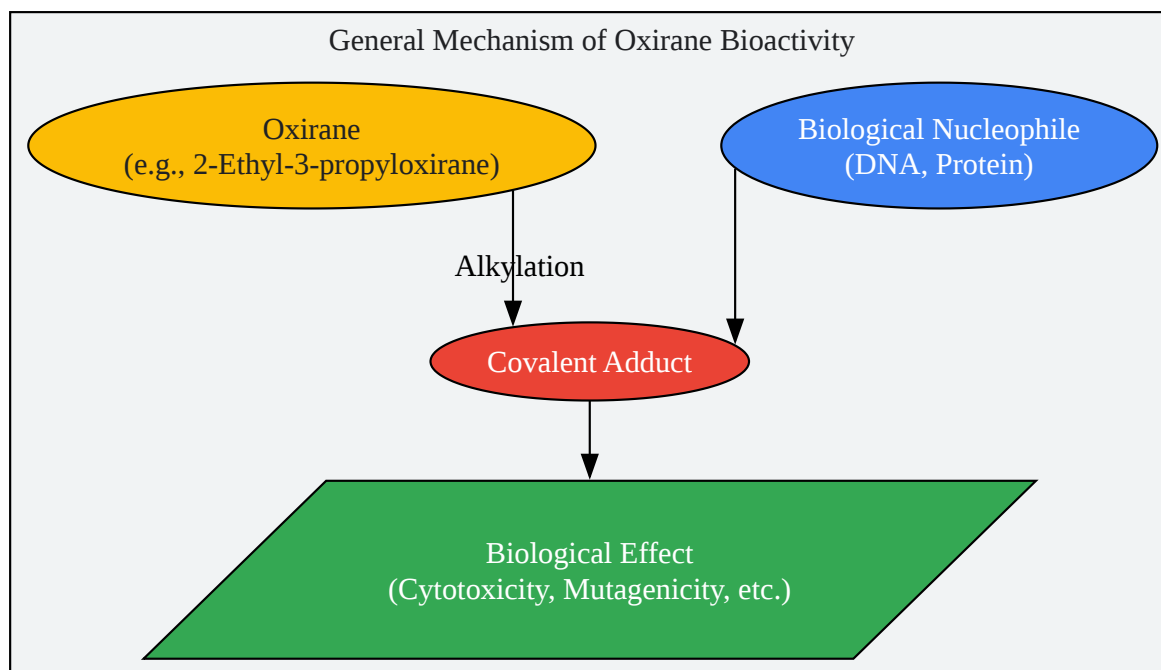
An In-Depth Technical Guide to the Biological Activity of **2-Ethyl-3-propyloxirane** in Comparison to Other Oxiranes

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of reactive chemical motifs is paramount. The oxirane, or epoxide, ring is a highly significant functional group due to its inherent reactivity and presence in both natural products and synthetic intermediates.^[1] This guide provides a detailed comparative analysis of the biological activity of **2-Ethyl-3-propyloxirane**, a cis-1,2-disubstituted aliphatic oxirane, contextualized within the broader class of oxirane-containing compounds. We will delve into key biological endpoints, including mutagenicity, cytotoxicity, enzyme inhibition, and antimicrobial effects, supported by experimental data and detailed protocols to empower further research.

The Oxirane Ring: A Nexus of Reactivity and Biological Function

The defining feature of an oxirane is a strained three-membered ring containing two carbon atoms and one oxygen atom.^[2] This ring strain makes epoxides susceptible to ring-opening reactions via nucleophilic attack, a characteristic that governs their biological interactions.^{[1][3]} As potent alkylating agents, epoxides can covalently bind to nucleophilic sites on crucial biomacromolecules like DNA and proteins.^{[4][5]} This reactivity is the mechanistic basis for their diverse, and often contradictory, biological profiles—ranging from toxic and carcinogenic effects to therapeutic potential as anticancer and anti-inflammatory agents.^{[5][6]}

The biological activity of an oxirane is not uniform across the class; it is profoundly influenced by the nature and stereochemistry of the substituents attached to the carbon atoms of the ring. Factors such as steric hindrance, electronic effects, and the overall lipophilicity of the molecule dictate its reactivity, metabolic fate, and ultimate biological impact.



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Caption: General mechanism of oxirane-induced biological effects.

Comparative Biological Activity Profile

While specific experimental data for **2-Ethyl-3-propyloxirane** is limited, its activity can be reliably inferred by comparing its structure to well-studied classes of oxiranes. As a *cis*-1,2-dialkyl-substituted oxirane, its profile can be contrasted with monosubstituted, geminally (1,1-) disubstituted, *trans*-1,2-disubstituted, and more complex oxiranes.

Mutagenicity

The mutagenic potential of epoxides is one of their most scrutinized toxicological endpoints, frequently evaluated using the Ames test, a bacterial reverse mutation assay.[7] Structure-activity relationships reveal a strong dependence on the substitution pattern around the oxirane ring.[8]

- **Monosubstituted Oxiranes:** Generally the most potent mutagens in *Salmonella typhimurium* strains TA100 and TA1535, which detect base-pair substitutions.[8] The presence of electron-withdrawing substituents tends to increase mutagenic activity.
- **cis-1,2-Disubstituted Oxiranes (e.g., 2-Ethyl-3-propyloxirane):** This class typically exhibits weak to moderate mutagenicity, often only in strain TA100.[8] The alkyl groups of **2-Ethyl-3-propyloxirane** likely provide some steric hindrance compared to monosubstituted variants, modulating its reactivity with DNA.
- **trans-1,2-Disubstituted and Tetrasubstituted Oxiranes:** These compounds often lack mutagenicity entirely in the Ames test.[8] The steric bulk of multiple substituents can significantly impede the ability of the epoxide to approach and alkylate the target DNA bases.
- **Oxiranes with Conjugated Double Bonds:** The presence of a double bond in formal conjugation with the epoxide ring has been shown to increase mutagenicity relative to the saturated analogue.[9]

Table 1: Comparative Mutagenicity of Different Oxirane Classes

Oxirane Class	Representative Compound(s)	General Mutagenic Activity (Ames Test)	Reference(s)
Monosubstituted	Propylene Oxide, Styrene Oxide	High	[8]
1,1-Disubstituted	Isobutylene Oxide	Low or Inactive	[8]
cis-1,2-Disubstituted	2-Ethyl-3-propyloxirane, cis-Stilbene Oxide	Weak to Moderate	[8]
trans-1,2-Disubstituted	trans-Stilbene Oxide	Inactive	[8]

| Tetrasubstituted | Tetramethylethylene Oxide | Inactive |[8] |

Cytotoxicity

The alkylating nature of epoxides makes them cytotoxic to varying degrees.[4] This property is harnessed in certain anticancer agents but is a liability for other applications.[10] The cytotoxicity of an epoxide can be modulated by cellular metabolism, particularly by the enzyme soluble epoxide hydrolase (sEH), which converts epoxides to their corresponding, and often less reactive, vicinal diols.[11][12]

However, this metabolic conversion is not always a detoxification pathway. For certain long-chain epoxy fatty acids, the resulting diols are more toxic than the parent epoxide, making sEH a bioactivating enzyme in these cases.[11][12]

- **Terminal vs. Internal Epoxides:** The position of the oxirane ring is critical. For many aliphatic epoxides, terminal epoxides are more susceptible to detoxification by sEH, while the metabolism of internal epoxides can lead to more complex outcomes.[11] **2-Ethyl-3-propyloxirane**, being an internal epoxide, falls into this latter category.
- **Influence of Additional Functional Groups:** The presence of other functional groups can drastically alter cytotoxicity. For example, in withanolides (a class of bioactive steroids),

modifications to the epoxide ring can lead to a moderate reduction in their cytotoxic potency.
[1][13]

Enzyme Inhibition

The high reactivity of the oxirane ring makes it an ideal warhead for inhibiting enzyme activity, either reversibly or irreversibly. A primary target for many oxiranes is the very enzyme family responsible for their metabolism: the epoxide hydrolases (EHs).[14]

- Soluble Epoxide Hydrolase (sEH) Inhibition: Inhibition of sEH is a major therapeutic strategy for treating inflammation and cardiovascular diseases, as it increases the levels of beneficial anti-inflammatory epoxy fatty acids (EETs).[6][15]
- Structural Determinants of Inhibition: The inhibitory potency (often measured as the IC₅₀ or K_i value) is highly dependent on the oxirane's structure. Studies on aryl- and alkyl-substituted cyclopropyl oxiranes have shown them to be moderate to potent reversible, competitive inhibitors of both microsomal EH (mEH) and cytosolic EH (cEH).[16] For instance, cis-Phenylcyclopropyl oxirane was found to have an I₅₀ for mEH comparable to the commonly used inhibitor, 1,1,1-trichloropropene oxide.[16] It is plausible that **2-Ethyl-3-propyloxirane** could act as a weak competitive inhibitor or an alternative substrate for epoxide hydrolases.

Table 2: Comparative Enzyme Inhibition Profile of Oxiranes against Epoxide Hydrolase (EH)

Oxirane Type	Example Compound	Inhibition Mode	Potency	Reference(s)
Arylcyclopropyl Oxirane	cis-Phenylcyclopropyl oxirane	Competitive, Reversible	Moderate (I ₅₀ ≈ 6 μM for mEH)	[16]
Aliphatic Oxirane	2-Ethyl-3-propyloxirane	Predicted: Competitive/Substrate	Predicted: Low to Moderate	N/A

| Urea-based Inhibitors | DCU | Competitive, Tight-binding | High (K_i in low nM range) |[17] |

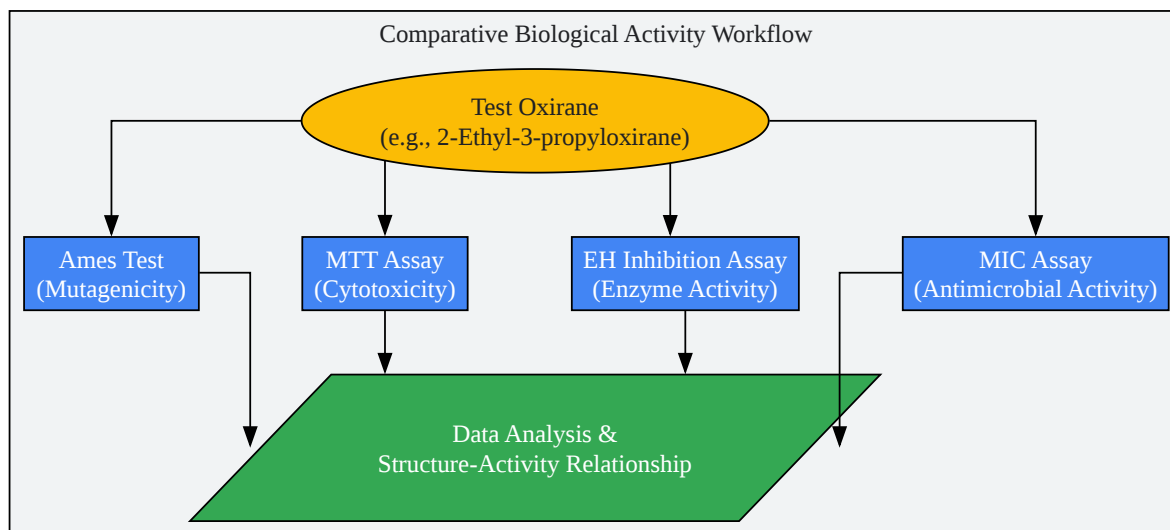
Antimicrobial Activity

A growing body of research highlights the potential of oxiranes as antimicrobial agents. The mechanism is believed to involve the alkylation of essential proteins or enzymes within the microbial cells.[\[3\]](#)[\[18\]](#)

- **Long-Chain Epoxy-Alkanones:** Homologues of 3,4-epoxy-2-dodecanone have demonstrated significant activity against the fungus *Trichophyton mentagrophytes* and moderate activity against the bacterium *Propionibacterium acnes*.[\[19\]](#) The activity was found to be dependent on chain length, with the C12 and C13 homologues being most effective.
- **Epoxides from Chalcones:** Epoxides synthesized from chalcone precursors have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria, including *E. coli* and *P. aeruginosa*.[\[18\]](#)[\[20\]](#)
- **2-Ethyl-3-propyloxirane:** Based on these findings, it is plausible that **2-Ethyl-3-propyloxirane** possesses antibacterial or antifungal properties, though its efficacy would need to be determined experimentally.[\[3\]](#) Its relatively small size and lipophilicity may facilitate entry into microbial cells.

Experimental Protocols for Biological Evaluation

To facilitate direct research and verification of the biological activities discussed, this section provides detailed, step-by-step protocols for key in vitro assays.



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Caption: Workflow for assessing the biological profile of an oxirane.

Protocol: Ames Test for Mutagenicity

This protocol is adapted from the standard bacterial reverse mutation test to assess the mutagenic potential of a test compound.^{[7][21][22]}

Objective: To determine if **2-Ethyl-3-propyloxirane** can induce reverse mutations in histidine-requiring (his^-) strains of *Salmonella typhimurium*.

Materials:

- *S. typhimurium* tester strains (e.g., TA98, TA100, TA1535).
- Minimal Glucose Agar (MGA) plates.
- Top agar (0.6% agar, 0.5% NaCl), kept at 45°C.

- 0.5 mM L-histidine/D-biotin solution.
- Test compound stock solution in a suitable solvent (e.g., DMSO).
- Positive controls (e.g., sodium azide for TA100/TA1535, 2-nitrofluorene for TA98).
- Negative control (solvent vehicle).
- Optional: S9 fraction from rat liver for metabolic activation.

Procedure:

- Prepare Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a density of $1-2 \times 10^9$ cells/mL.
- Plate Incorporation Assay: a. To a sterile tube containing 2 mL of molten top agar (45°C), add:
 - 0.1 mL of the overnight bacterial culture.
 - 0.1 mL of the test compound at the desired concentration (or control solution).
 - 0.5 mL of S9 mix or phosphate buffer if S9 is not used.b. Vortex the tube gently for 3 seconds. c. Immediately pour the mixture onto the surface of an MGA plate, ensuring even distribution.
- Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
- Data Collection: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control).

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[\[23\]](#)[\[24\]](#)[\[25\]](#)

Objective: To determine the concentration of **2-Ethyl-3-propyloxirane** that reduces the viability of a chosen cell line by 50% (IC50).

Materials:

- Human cell line (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma).[26]
- Complete culture medium (e.g., DMEM with 10% FBS).
- 96-well clear, flat-bottom plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- DMSO.
- Microplate reader.

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.
- Compound Treatment: Prepare serial dilutions of **2-Ethyl-3-propyloxirane** in culture medium. Replace the old medium with 100 μ L of the diluted compound solutions. Include vehicle controls (medium with solvent) and blank controls (medium only).
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of sEH activity.

Objective: To determine the IC₅₀ value of **2-Ethyl-3-propyloxirane** against sEH.

Materials:

- Recombinant human or murine sEH.
- Assay buffer (e.g., Tris buffer, pH 7.4).
- Fluorogenic substrate, such as PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate).
- Test compound (**2-Ethyl-3-propyloxirane**) and a known inhibitor as a positive control (e.g., AUDA).
- 96-well black, flat-bottom plates.
- Fluorescence microplate reader.

Procedure:

- Prepare Solutions: Dilute the sEH enzyme and substrate in the assay buffer. Prepare serial dilutions of the test compound and positive control.
- Assay Setup: In each well of the 96-well plate, add:
 - The test compound or control at various concentrations.
 - sEH enzyme solution.
- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

- **Initiate Reaction:** Add the PHOME substrate to each well to start the enzymatic reaction. The hydrolysis of PHOME by sEH releases a fluorescent product.
- **Kinetic Measurement:** Immediately place the plate in a fluorescence reader and measure the increase in fluorescence (e.g., Ex/Em = 330/465 nm) over time (e.g., 15-30 minutes).
- **Data Analysis:** a. Calculate the rate (slope) of the reaction for each well. b. Normalize the rates relative to the uninhibited control (100% activity) and the fully inhibited control (0% activity). c. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This guide establishes a framework for understanding the biological activity of **2-Ethyl-3-propyloxirane**. Based on established structure-activity relationships for aliphatic oxiranes, it is predicted to be a weak to moderate mutagen, exhibit dose-dependent cytotoxicity, and potentially act as a weak inhibitor or substrate for epoxide hydrolases. Furthermore, its structure suggests a potential for antimicrobial activity.

These predictions, however, must be substantiated by empirical data. The protocols provided offer a clear path for researchers to systematically investigate these biological endpoints. Such studies will not only elucidate the specific activity profile of **2-Ethyl-3-propyloxirane** but also contribute to the broader understanding of how subtle changes in oxirane substitution patterns translate into significant differences in biological function. This knowledge is critical for the rational design of novel therapeutics and for the accurate safety assessment of new chemical entities.

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